2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a hydrazinyl group, a benzylidene moiety, and a chlorobenzyl ether, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide typically involves the condensation of 2-chlorobenzaldehyde with a hydrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The resulting intermediate is then reacted with an appropriate isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl ether moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(1-naphthyl)-2-oxoacetamide
- 2-[(2E)-2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,5-dichlorophenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide lies in its specific substitution pattern and the presence of the 2-chlorobenzyl ether moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22ClN3O3 |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
N'-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(2-methylpropyl)oxamide |
InChI |
InChI=1S/C20H22ClN3O3/c1-14(2)11-22-19(25)20(26)24-23-12-15-7-9-17(10-8-15)27-13-16-5-3-4-6-18(16)21/h3-10,12,14H,11,13H2,1-2H3,(H,22,25)(H,24,26)/b23-12+ |
InChI Key |
RGCYFDAQNCLGPS-FSJBWODESA-N |
Isomeric SMILES |
CC(C)CNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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